molecular formula C23H24N4O B2797310 (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone CAS No. 2034290-80-5

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Cat. No. B2797310
M. Wt: 372.472
InChI Key: NYDZXOVCWKUQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C23H24N4O and its molecular weight is 372.472. The purity is usually 95%.
BenchChem offers high-quality (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research on structurally related compounds has demonstrated significant antimicrobial activities. Kumar et al. (2012) synthesized a series of compounds similar in structural complexity and tested them for antimicrobial efficacy. Many of these compounds showed comparable or superior activity to standard drugs like ciprofloxacin and fluconazole, particularly those containing methoxy groups, indicating a potential avenue for the development of new antimicrobial agents (Satyender Kumar, Meenakshi, Sunil Kumar, & Parvin Kumar, 2012).

Anticancer and Antimicrobial Agents

A study by Hafez et al. (2016) involved the synthesis of novel pyrazole derivatives, including structures incorporating the pyrazolyl methanone framework. These compounds were evaluated for their in vitro antimicrobial and anticancer activities, with some displaying higher anticancer activity than the reference drug, doxorubicin. This suggests that derivatives of pyrazolyl methanone have potential as dual-purpose therapeutic agents, offering both antimicrobial and anticancer properties (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

Enzyme Inhibition and Molecular Docking

Another area of application involves enzyme inhibition and molecular docking studies. Cetin et al. (2021) designed and evaluated 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These compounds demonstrated promising inhibitory activities, with specific derivatives identified as potent inhibitors for each enzyme. Molecular docking analyses further illuminated their potential mechanisms of action, offering insights into their therapeutic applications (A. Cetin, F. Türkan, E. Bursal, & M. Murahari, 2021).

properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O/c1-25-22(13-21(24-25)18-8-3-2-4-9-18)23(28)27-15-20(16-27)26-12-11-17-7-5-6-10-19(17)14-26/h2-10,13,20H,11-12,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDZXOVCWKUQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.